2-(but-3-yn-1-yloxy)ethan-1-ol
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Overview
Description
2-(but-3-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C6H10O2. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an alkyne and an alcohol functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(but-3-yn-1-yloxy)ethan-1-ol involves the Sonogashira coupling reaction. This reaction typically uses butyne-1-ol and 2-bromopyridine as starting materials, with a palladium catalyst and copper co-catalyst under an inert atmosphere . The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the Sonogashira coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is commonly used.
Major Products
Oxidation: 2-(but-3-yn-1-yloxy)ethanal or 2-(but-3-yn-1-yloxy)ethanoic acid.
Reduction: 2-(but-3-en-1-yloxy)ethan-1-ol or 2-(butyl-1-yloxy)ethan-1-ol.
Substitution: 2-(but-3-yn-1-yloxy)ethyl tosylate.
Scientific Research Applications
2-(but-3-yn-1-yloxy)ethan-1-ol is used in various scientific research fields due to its unique properties:
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol depends on its application. In biochemical studies, it can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
2-(prop-2-yn-1-yloxy)ethan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
2-(but-2-en-1-yloxy)ethan-1-ol: Contains an alkene group instead of an alkyne group.
2-(but-3-yn-1-yloxy)ethanoic acid: An oxidized form of 2-(but-3-yn-1-yloxy)ethan-1-ol.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
36697-85-5 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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